6-(Cyclohexyloxy)pyridin-3-amine
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Overview
Description
6-(Cyclohexyloxy)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is characterized by a pyridine ring substituted with a cyclohexyloxy group at the 6-position and an amino group at the 3-position
Preparation Methods
The synthesis of 6-(Cyclohexyloxy)pyridin-3-amine typically involves the reaction of 3-amino-6-chloropyridine with cyclohexanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the cyclohexyloxy group. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
6-(Cyclohexyloxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Cyclohexyloxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Cyclohexyloxy)pyridin-3-amine can be compared with other similar compounds, such as:
6-(Cyclohexyloxy)pyridin-2-amine: Differing only in the position of the amino group, this compound may exhibit different reactivity and biological activity.
6-(Cyclohexyloxy)pyridin-4-amine: Another positional isomer, which may have distinct properties and applications.
6-(Cyclohexyloxy)pyridin-3-methanol: This compound has a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-cyclohexyloxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIABZTVVPNRPAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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